molecular formula C24H25FN4O2 B1672671 Filorexant CAS No. 1088991-73-4

Filorexant

Cat. No. B1672671
M. Wt: 420.5 g/mol
InChI Key: NPFDWHQSDBWQLH-QZTJIDSGSA-N
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Description

Filorexant (also known as MK-6096) is an orexin antagonist that was under development by Merck for the treatment of insomnia, depression, diabetic neuropathy, and migraine . It is a dual antagonist of the orexin OX1 and OX2 receptors .


Synthesis Analysis

Analogs of the dual orexin receptor antagonist filorexant were prepared. Replacement of the ether linkage proved highly sensitive toward modification with an acetylene linkage providing compounds with the best in vitro and in vivo potency profiles .


Molecular Structure Analysis

Filorexant has a molecular formula of C24H25FN4O2 and a molar mass of 420.488 g/mol . It has a relatively short elimination half-life of 3 to 6 hours .


Chemical Reactions Analysis

Filorexant has demonstrated potent binding and antagonism of both human OX1R and OX2R in radioligand binding and functional cell-based assays .


Physical And Chemical Properties Analysis

Filorexant has a density of 1.2±0.1 g/cm3, a boiling point of 540.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 115.6±0.3 cm3, a polar surface area of 68 Å2, and a molar volume of 349.4±3.0 cm3 .

Scientific Research Applications

Efficacy in Insomnia Treatment

Filorexant (MK-6096) has been studied for its efficacy in treating insomnia. A phase II dose-ranging study evaluated its impact on sleep efficiency and wakefulness after persistent sleep onset in nonelderly patients with insomnia. The study found that all doses of filorexant significantly improved sleep efficiency compared to placebo, with the higher doses also effectively improving sleep onset (Connor et al., 2016).

Application in Migraine Prophylaxis

The potential of filorexant in migraine prevention was explored in a randomized controlled trial. Patients experiencing frequent migraines were treated with filorexant or placebo for three months. The study, however, did not find a significant difference between filorexant and placebo in reducing the mean monthly migraine days, suggesting that orexin receptor antagonism with filorexant may not be effective for migraine prophylaxis (Chabi et al., 2015).

Use in Major Depressive Disorder

A Phase II trial evaluated filorexant as a treatment augmentation for major depressive disorder. However, the study, which faced enrollment challenges, did not find significant efficacy of filorexant in treating depression. The data suggested that orexin receptor antagonism with filorexant might not be effective for this application (Connor et al., 2017).

Painful Diabetic Neuropathy

A study on painful diabetic neuropathy (PDN) investigated whether filorexant could provide pain relief. The trial did not show significant efficacy of filorexant in treating PDN, with no substantial differences observed in efficacy failure or changes in evening pain intensity between the filorexant and placebo groups (Herring et al., 2017).

Role in Insomnia Therapeutics

Filorexant, as a dual orexin receptor antagonist (DORA), is part of ongoing research to improve insomnia therapeutics. Initial studies suggest that DORAs like filorexant may offer an additional option for treating insomnia, especially in patients not responding to common sedative hypnotics (Janto et al., 2018).

Development of Orexin-2 Selective Antagonists

Research has transformed molecules related to filorexant into compounds selective for the OX2R subtype, offering an insight into the development of selective orexin receptor antagonists with potential therapeutic applications (Kuduk et al., 2015).

Future Directions

Filorexant was tested in humans with negative results . As of May 2015, filorexant was no longer listed on Merck’s online development pipeline and hence development of the drug appears to have been discontinued . Further and ongoing studies will determine the utility of these new therapies .

properties

IUPAC Name

[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFDWHQSDBWQLH-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148764
Record name Filorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Filorexant

CAS RN

1088991-73-4
Record name MK 6096
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088991-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filorexant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088991734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filorexant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Filorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FILOREXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6BTT8VA5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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